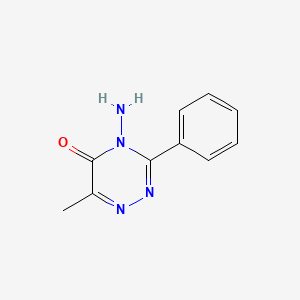
4-Amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-phenyl-1,2,4-triazine with methylating agents under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to a variety of substituted triazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce
Properties
CAS No. |
137257-08-0 |
|---|---|
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-amino-6-methyl-3-phenyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H10N4O/c1-7-10(15)14(11)9(13-12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3 |
InChI Key |
YRDDHFGXIOPRLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


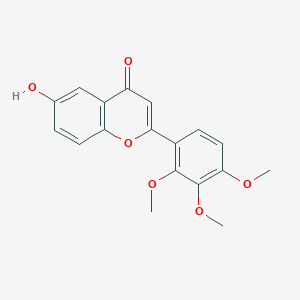
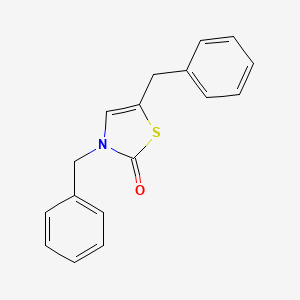
![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)
![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)
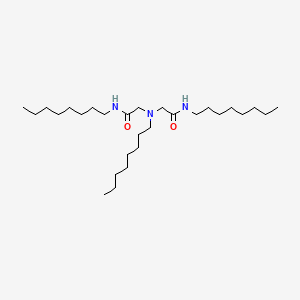
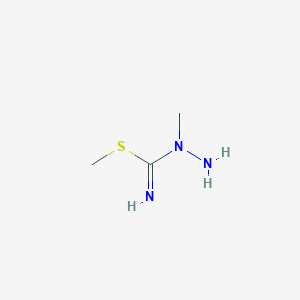

![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)
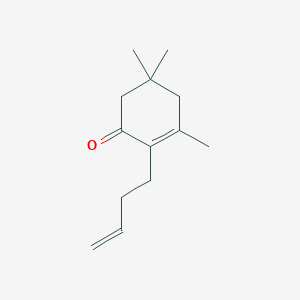
![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
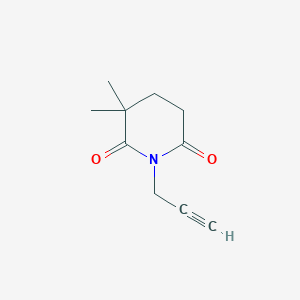
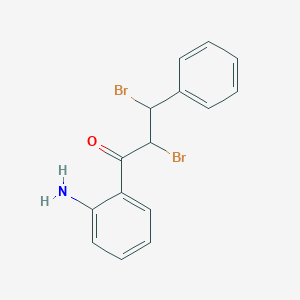
![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
